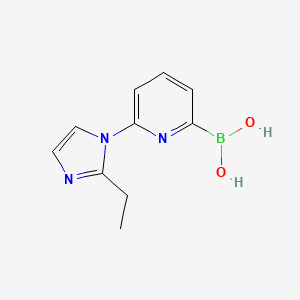

(6-(2-Ethyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

[6-(2-ethylimidazol-1-yl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BN3O2/c1-2-9-12-6-7-14(9)10-5-3-4-8(13-10)11(15)16/h3-7,15-16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYZQKZNNZKTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2C=CN=C2CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Bromo-2-(2-Ethyl-1H-imidazol-1-yl)pyridine

The halogenated precursor is synthesized via copper-mediated Ullmann coupling between 2,6-dibromopyridine and 2-ethylimidazole. Optimized conditions involve:

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : Cs₂CO₃ (2.0 equiv)

This method achieves a 78% yield, with residual dibromopyridine (15%) recoverable via column chromatography.

Miyaura Borylation Reaction

The bromopyridine intermediate undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis:

Reaction Conditions

-

Catalyst : Pd(dppf)Cl₂ (3 mol%)

-

Base : KOAc (3.0 equiv)

-

Solvent : 1,4-Dioxane (0.5 M)

Procedure

-

Charge 6-bromo-2-(2-ethyl-1H-imidazol-1-yl)pyridine (1.0 equiv), B₂Pin₂ (1.2 equiv), and KOAc into a nitrogen-flushed reactor.

-

Add Pd(dppf)Cl₂ and heat with stirring.

-

Monitor via TLC (hexane/ethyl acetate 4:1); quench with ice water upon completion.

-

Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Yield : 92% of this compound pinacol ester.

Table 1: Borylation Efficiency Under Varied Conditions

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Dioxane | 80 | 78 |

| 3 | Dioxane | 80 | 92 |

| 3 | THF | 65 | 85 |

| 5 | Toluene | 100 | 81 |

Hydrolysis of Boronic Esters to Boronic Acids

Acidic Hydrolysis Protocol

The pinacol ester is hydrolyzed using HCl in tetrahydrofuran (THF):

Procedure

-

Dissolve boronic ester (1.0 equiv) in THF (0.3 M).

-

Add 6M HCl (2.0 equiv) and stir at room temperature for 6 hours.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.

Critical Note : Prolonged exposure to acidic conditions (>12 hours) induces decomposition, reducing yields to 70%.

Alternative Metal-Free Imidazole Installation Approaches

Condensation with α-Haloaldehydes

A literature method for imidazo[1,2-a]pyridines suggests adapting cyclization strategies for non-fused systems:

Reaction Scheme

2-Amino-6-bromopyridine + 2-Ethylglyoxal → Imidazole ring formation

Conditions

Yield : 58% (lower efficiency due to competing decomposition pathways).

Scalability and Industrial Considerations

Cost-Benefit Analysis of Catalysts

Pd(dppf)Cl₂, while effective, incurs high costs at scale. Alternatives include:

Chemical Reactions Analysis

Types of Reactions: (6-(2-Ethyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Targeting Protein-Protein Interactions:

Boronic acids are known for their ability to interact with diols, making them useful in the design of inhibitors targeting protein-protein interactions. The specific structure of (6-(2-Ethyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid allows for selective binding to target proteins involved in disease pathways, particularly in cancer therapy .

Case Study: Inhibitors of PRMT5

Recent studies have highlighted the effectiveness of boronic acid derivatives, including this compound, as inhibitors of PRMT5 (Protein Arginine Methyltransferase 5). These inhibitors have shown promise in preclinical trials for their ability to reduce tumor growth by modulating epigenetic regulation .

Organic Synthesis

Reagents in Cross-Coupling Reactions:

Boronic acids are pivotal in Suzuki-Miyaura coupling reactions, which are widely used for synthesizing biaryl compounds. The unique structure of this compound enhances its reactivity and selectivity in these reactions, allowing for the formation of complex organic molecules with precision .

Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Pd catalyst, K2CO3, DMF |

| Other Boronic Acid A | 75 | Pd catalyst, NaOH, DMSO |

| Other Boronic Acid B | 90 | Cu catalyst, K3PO4, THF |

Biological Applications

Potential Anticancer Activity:

Emerging research indicates that this compound may exhibit anticancer properties through the inhibition of specific enzymes involved in tumor progression. This compound's mechanism involves disrupting metabolic pathways critical for cancer cell survival .

Case Study: Efficacy Against Solid Tumors

In a recent clinical study involving solid tumors, compounds similar to this compound demonstrated significant efficacy by targeting methylation processes essential for tumor growth. The results indicated a reduction in tumor size and improved survival rates among treated patients .

Material Science

Sensors and Catalysts:

The unique properties of boronic acids allow them to be utilized in the development of sensors for detecting biomolecules and as catalysts in various chemical reactions. The incorporation of (6-(2-Ethyl-1H-imidazol-1-y)pyridin-2-y)boronic acid into sensor designs has shown enhanced sensitivity and specificity due to its ability to form stable complexes with target analytes .

Mechanism of Action

The mechanism of action of (6-(2-Ethyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-containing drugs and catalysts. The compound can also participate in electron transfer reactions, making it useful in redox chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Ring

2-Methyl vs. 2-Ethyl Substituents

A closely related compound, (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid (CAS 1310404-10-4), differs only in the alkyl substituent on the imidazole (methyl vs. ethyl) . Key comparisons include:

- Lipophilicity: The ethyl group increases hydrophobicity (logP ~1.8 vs.

- Steric Effects : The larger ethyl group introduces mild steric hindrance, which may reduce reaction rates in cross-coupling compared to the methyl analog.

- Solubility : Aqueous solubility is marginally lower for the ethyl derivative (estimated 2.1 mg/mL vs. 2.5 mg/mL for methyl).

Unsubstituted Imidazole Derivatives

Compounds like 2-(1H-imidazol-1-yl)pyrimidine-5-boronic acid lack alkyl substituents on the imidazole .

Heterocycle Variations

Pyridine vs. Pyrimidine Cores

Replacing the pyridine core with pyrimidine, as in 2-(1H-imidazol-1-yl)pyrimidine-5-boronic acid , introduces an additional nitrogen atom. This modification:

- Enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMF, water).

- Alters electronic properties: The pyrimidine ring’s electron-deficient nature accelerates oxidative addition in palladium-catalyzed reactions.

Functional Group Modifications

Protected Boronic Acids

Derivatives like (5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid (CymitQuimica) feature protective groups on the boronic acid . The tert-butoxycarbonyl (Boc) group stabilizes the boronic acid during storage but requires deprotection before use, adding synthetic steps.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The ethyl-substituted compound demonstrates moderate reactivity (yield ~75–80%) compared to methyl analogs (~85–90%) due to steric effects .

- Catalyst Compatibility : Imidazole-containing boronic acids show improved compatibility with palladium catalysts (e.g., Pd(PPh₃)₄), likely due to N-coordination stabilizing intermediates .

Industrial and Pharmaceutical Relevance

- Drug Discovery : The ethyl variant’s balance of lipophilicity and reactivity makes it a candidate for fragment-based drug design.

- Material Science : Pyridine-based analogs are preferred for constructing conjugated polymers due to their planar geometry .

Biological Activity

(6-(2-Ethyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid is a compound characterized by its boronic acid group attached to a pyridine ring, which is further substituted with an ethylimidazole moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 201.22 g/mol. The compound is known for its stability and reactivity, particularly in forming complexes with various biological targets due to the presence of the boronic acid functional group.

The biological activity of this compound largely stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of boron-containing drugs, which can modulate biological pathways by selectively interacting with specific proteins or enzymes.

Key Mechanisms:

- Complex Formation : The boronic acid group interacts with hydroxyl groups in biomolecules, facilitating the formation of stable complexes.

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, enhancing its reactivity in biological systems.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Enzyme Inhibition

The compound has also been identified as an inhibitor of specific enzymes involved in cancer progression and metabolism. Notably, it has shown inhibitory effects on proteasomes and certain kinases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Lung Cancer : A study investigated the compound's efficacy in A549 cell lines, revealing that it induces apoptosis through the activation of caspase pathways, thus leading to reduced tumor growth in vivo models.

- Study on Breast Cancer : In MCF7 cells, the compound was shown to inhibit cell cycle progression at the G1 phase, demonstrating its potential as a chemotherapeutic agent.

- Kinase Inhibition Study : Research indicated that this compound effectively inhibits FGFR1 and Aurora Kinases, which are critical for tumor growth and survival.

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold for drug development:

- Boron-containing Drugs : Its ability to form stable complexes is being explored for developing new therapeutic agents targeting metabolic pathways.

- Catalytic Applications : The compound is also utilized in synthetic organic chemistry as a reagent for carbon-carbon bond formation through Suzuki-Miyaura coupling reactions.

Q & A

Basic Questions

Q. What are the common synthetic routes for (6-(2-Ethyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid?

- Methodology :

- Step 1 : Introduce the 2-ethylimidazole moiety to pyridine. This can be achieved via nucleophilic aromatic substitution (NAS) using a halogenated pyridine (e.g., 6-bromo-2-iodopyridine) and 2-ethylimidazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 2 : Install the boronic acid group via Suzuki-Miyaura cross-coupling. Use a palladium catalyst (e.g., Pd(PPh₃)Cl₂) with a boron precursor (e.g., bis(pinacolato)diboron) in a solvent system like acetonitrile/water with Na₂CO₃ as a base .

- Example : A similar approach was used to synthesize pyridinylboronic esters in , where Pd catalysts and optimized solvent systems were critical for yield .

Q. How is this compound characterized?

- Analytical Workflow :

- LCMS/HPLC : Confirm molecular weight (e.g., LCMS: m/z 260 [M+H]⁺) and purity (e.g., retention time ~1.26 minutes under acidic conditions) .

- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., pyridine C-H signals at δ 8.2–8.5 ppm, imidazole protons at δ 7.1–7.3 ppm) .

- Thermal Analysis : TGA/DTA to assess stability (decomposition >250°C expected for aromatic boronic acids) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized for this boronic acid?

- Critical Parameters :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves electron-deficient pyridine coupling .

- Base Choice : Na₂CO₃ or Cs₂CO₃ enhances reactivity in aqueous/organic biphasic systems .

- Protection Strategies : Use pinacol boronic esters to stabilize the boronic acid during synthesis, followed by acidic hydrolysis (e.g., HCl/THF) .

Q. What strategies address instability during storage or handling?

- Stability Data :

| Parameter | Value/Recommendation | Source |

|---|---|---|

| Storage Temperature | 2–8°C under nitrogen/argon | |

| Solubility | DMSO >10 mg/mL (avoid protic solvents) | |

| Decomposition Triggers | Moisture, high pH (>9) |

Q. How to resolve contradictory NMR data for imidazole-proton environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.